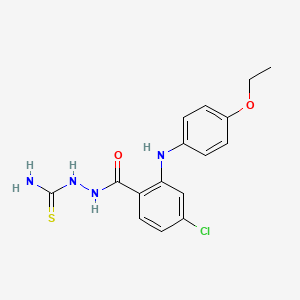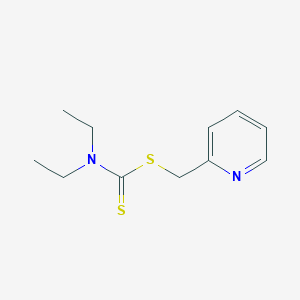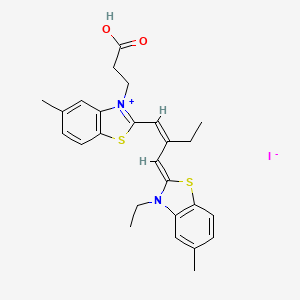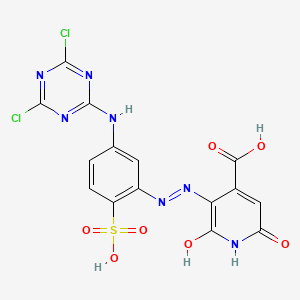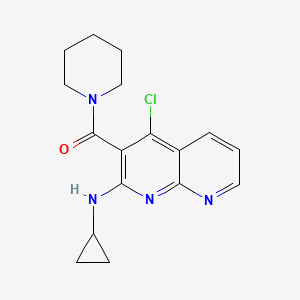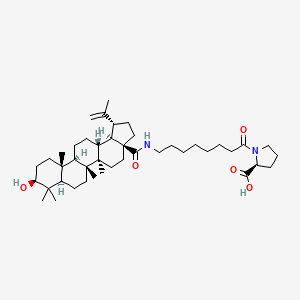
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- is a chemical compound with the molecular formula C₁₆H₁₉N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a naphthylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 1-naphthylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with cyanamide to form the carboxamidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinecarboxamidine derivatives.
Applications De Recherche Scientifique
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- involves its interaction with molecular targets such as enzymes and efflux pumps. The compound can inhibit the activity of efflux pumps in bacteria, leading to increased intracellular concentrations of antibiotics and enhanced antimicrobial efficacy . It also interacts with proteins and enzymes, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Lacks the carboxamidine group but shares the naphthylmethyl substitution.
4-(1-Naphthylmethyl)-piperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.
1-(1-Naphthylmethyl)-4-phenylpiperazine: Substituted with a phenyl group in addition to the naphthylmethyl group.
The uniqueness of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81746-16-9 |
|---|---|
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C16H20N4/c17-16(18)20-10-8-19(9-11-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H3,17,18) |
Clé InChI |
SIHPNJPVHRGBAY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

